molecular formula C17H26N2O3S B2436972 1-(1-((2,5-Dimethylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol CAS No. 1448133-59-2

1-(1-((2,5-Dimethylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol

Cat. No. B2436972
CAS RN: 1448133-59-2
M. Wt: 338.47
InChI Key: GEPUUHGSANMQFI-UHFFFAOYSA-N
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Description

1-(1-((2,5-Dimethylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol is a chemical compound that is part of the piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives, including 1-(1-((2,5-Dimethylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol, has been a subject of extensive research . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis have been published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Chemical Reactions Analysis

The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Synthesis and Characterization Techniques

Synthetic methodologies and characterization of similar sulfonyl-piperidin-yl compounds involve advanced techniques demonstrating the compound's structural and chemical properties. For instance, the synthesis and characterization of [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl)-diphenyl-methanol reveal its crystallization in the monoclinic crystal system and the chair conformation of the piperidine ring, highlighting the detailed structural analysis through X-ray diffraction studies (Naveen et al., 2015). Similarly, synthetic bacteriochlorins with integral spiro-piperidine motifs demonstrate a novel molecular design that prevents dehydrogenation, allows nitrogen derivatization, and tunes spectral properties for potential applications in photodynamic therapy (Reddy et al., 2013).

Chemical Reactions and Mechanisms

Research into the chemical reactions and mechanisms involving sulfonyl-piperidin-yl compounds provides insights into their reactivity and potential synthetic applications. The stopped-flow kinetics of reactions with pyrrolidine and piperidine in dimethyl sulfoxide solutions offer detailed reactivity profiles, indicating significant differences in reactivity and providing a basis for understanding their chemical behavior in synthetic processes (Fujinuma et al., 1989).

Potential Therapeutic Applications

While excluding direct drug use and dosage information, the structural motifs of similar compounds have been investigated for their therapeutic potentials, such as antimicrobial activities against pathogens affecting Lycopersicon esculentum (tomato plants). The synthesis and antimicrobial activity evaluation of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives highlight the importance of structural modifications on the antimicrobial efficacy, suggesting potential applications in agricultural plant protection (Vinaya et al., 2009).

Advanced Material Development

Compounds with sulfonyl-piperidin-yl structures have been explored for their roles in advanced material development, such as the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These materials exhibit remarkable properties such as high thermal stability, low dielectric constants, and excellent mechanical strength, indicating their utility in high-performance material applications (Liu et al., 2013).

Future Directions

Piperidine derivatives continue to be a significant area of research in the pharmaceutical industry . The development of new synthesis methods and the discovery of potential drugs containing the piperidine moiety are among the future directions in this field .

Mechanism of Action

Target of Action

It’s known that similar compounds have been used in the synthesis of various organic compounds . More research is needed to identify the specific targets of this compound.

Mode of Action

It’s known that similar compounds have been used in catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

Biochemical Pathways

It’s known that similar compounds have been used in the synthesis of various organic compounds . The compound may affect the biochemical pathways related to these synthesis processes.

Result of Action

It’s known that similar compounds have been used in the synthesis of various organic compounds . The compound may have effects related to these synthesis processes.

Action Environment

It’s known that similar compounds have been used in the synthesis of various organic compounds . The compound’s action may be influenced by factors such as temperature, pH, and the presence of other chemicals.

properties

IUPAC Name

1-[1-(2,5-dimethylphenyl)sulfonylpiperidin-4-yl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-13-3-4-14(2)17(11-13)23(21,22)19-9-5-15(6-10-19)18-8-7-16(20)12-18/h3-4,11,15-16,20H,5-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPUUHGSANMQFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(CC2)N3CCC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-((2,5-Dimethylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol

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